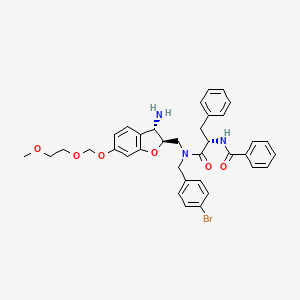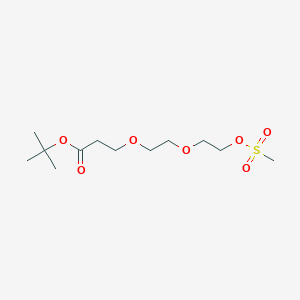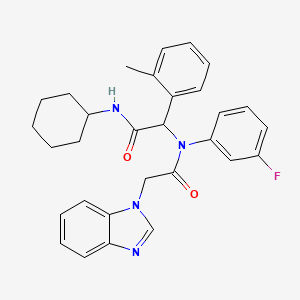
N-(Azido-PEG2)-N-Boc-PEG3-acid
Vue d'ensemble
Description
“N-(Azido-PEG2)-N-Boc-PEG4-acid” is a non-cleavable linker for bio-conjugation . It contains an Azide group and a COOH/Carboxylic Acid group linked through a linear PEG chain . Its molecular weight is 522.6, and its formula is C22H42N4O10 .
Synthesis Analysis
“N-(Azido-PEG2)-N-Boc-PEG4-acid” can be used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of “N-(Azido-PEG2)-N-Boc-PEG4-acid” is C22H42N4O10 . The exact structure analysis was not found in the search results.Chemical Reactions Analysis
“N-(Azido-PEG2)-N-Boc-PEG4-acid” is a non-cleavable linker for bio-conjugation . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
The molecular weight of “N-(Azido-PEG2)-N-Boc-PEG4-acid” is 522.6, and its formula is C22H42N4O10 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Application in Superlubricity
N-(Azido-PEG2)-N-Boc-PEG3-acid, as a derivative of Polyethylene Glycol (PEG), finds application in the field of superlubricity. A study by Ge et al. (2018) demonstrated that PEG aqueous solutions could achieve superlubricity under various conditions, including neutral pH levels, when used with boric acid as an additive. This property is significant for both scientific understanding and engineering applications, especially in reducing friction in mechanical systems (Ge, Li, Zhang, & Luo, 2018).
Cell Adhesion, Migration, and Shape Change
Van Dongen et al. (2013) explored the use of azido-polylysine-g-PEG (APP), a compound similar in function to this compound, for creating substrates that control cell adhesion dynamically. By adding functional peptides to the culture medium, they triggered cell adhesion, which could be used for various applications like tissue motility assays and patterned coculturing (Van Dongen, Maiuri, Marie, Tribet, & Piel, 2013).
Synthesis and Characterization
Yang Rong-jie (2011) investigated the synthesis and characterization of azido-terminated polyethylene glycols, which are structurally related to this compound. These compounds are potential new binders for composite solid propellants, demonstrating the versatility of PEG derivatives in various scientific and industrial applications (Yang, 2011).
Macromolecular Self-Assembly in Aqueous Solution
Li et al. (2018) reported on the azo coupling reaction induced macromolecular self-assembly in aqueous solutions using PEG-b-PSNHBoc, a block copolymer with similarities to this compound. Their findings highlight the potential of such compounds in creating self-assembled colloidal particles, which could have applications in drug delivery systems and nanotechnology (Li, Wang, Shen, Wu, & He, 2018).
Monitoring Protein-Polymer Conjugation
Dirks, Cornelissen, and Nolte (2009) utilized a similar compound for monitoring protein-polymer conjugation through a fluorogenic Cu(I)-catalyzed azide-alkyne cycloaddition. This application is crucial in bioconjugate chemistry, offering insights into the efficiency and progression of protein-polymer conjugation processes (Dirks, Cornelissen, & Nolte, 2009).
Swelling Properties of “Click” Hydrogels
Huynh, Jeon, Kim, and Kim (2013) explored the use of azido-terminal polymeric crosslinkers, similar to this compound, in the preparation of hydrogels through click chemistry. The study highlights the potential of such compounds in biomedical applications, such as drug delivery and tissue engineering (Huynh, Jeon, Kim, & Kim, 2013).
Mécanisme D'action
Target of Action
N-(Azido-PEG2)-N-Boc-PEG3-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The specific target protein depends on the other ligand that is connected to the linker .
Mode of Action
This compound contains an azide group that enables PEGylation via Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This reaction allows the compound to bind to its target protein .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of the target protein with ubiquitin molecules, which signals the proteasome to degrade the tagged protein . The degradation of the target protein can affect various biochemical pathways depending on the function of the protein .
Result of Action
The result of the action of this compound is the selective degradation of its target protein . This can lead to various molecular and cellular effects depending on the role of the degraded protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc reaction can be affected by the concentration of copper ions in the environment . Additionally, the stability of the compound may be influenced by factors such as pH and temperature .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O9/c1-20(2,3)33-19(27)24(6-10-30-14-13-29-9-5-22-23-21)7-11-31-15-17-32-16-12-28-8-4-18(25)26/h4-17H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNACCUYHDGKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109462 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2086689-01-0 | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)

![4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B609360.png)
![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)
![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)


![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)